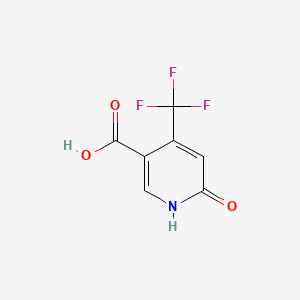

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

Vue d'ensemble

Description

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the 6th position and a trifluoromethyl group at the 4th position on the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(trifluoromethyl)nicotinic acid with appropriate reagents to introduce the hydroxyl group at the 6th position . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of 6-Hydroxy-4-(trifluoromethyl)nicotinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Hydrolysis of Nitrile Precursors

6-HO-TFMNA is synthesized via hydrolysis of its nitrile analog under acidic conditions. This reaction proceeds through nitrile hydration to form the corresponding carboxylic acid.

This high-yielding process uses concentrated sulfuric acid as both catalyst and solvent, with glacial acetic acid enhancing reaction homogeneity. Post-reaction neutralization with ice precipitates the product.

Catalytic Hydrogenolysis

The compound participates in Pd/C-mediated hydrogenolysis to remove halogen substituents from precursor molecules.

Key factors:

-

Catalyst loading : 5–10% Pd/C by substrate weight

-

Solvent : Anhydrous ethanol or THF

-

Pressure : 1.5–2.0 MPa H₂ optimizes reaction kinetics

Esterification and Derivatization

The carboxylic acid group undergoes esterification to form pharmaceutically relevant derivatives.

| Derivative | Reagents | Conditions | Application |

|---|---|---|---|

| Ethyl 6-hydroxy-4-(trifluoromethyl)nicotinate | Ethanol, H₂SO₄ (cat.) | Reflux, 6–8 hrs | Intermediate for prodrug synthesis |

| Methyl ester analogs | Methanol, HCl gas | 0–5°C, 12 hrs | Improved lipophilicity for membrane penetration |

Esterification typically achieves >85% conversion, with recrystallization from petroleum ether/ethyl acetate mixtures providing high-purity products.

Protein Interaction Studies

6-HO-TFMNA disrupts protein-protein interactions (PPIs) involving WD40-repeat protein 5 (WDR5), a chromatin-associated oncogenic regulator.

Mechanistic studies indicate the trifluoromethyl group enhances binding via hydrophobic interactions with WDR5’s arginine-rich pocket.

Oxidative Transformations

The hydroxyl group at position 6 undergoes oxidation to form quinone-like structures under controlled conditions.

| Oxidizing Agent | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ (aq, acidic) | 4-Trifluoromethyl-3-pyridinecarboxylic acid-6-one | 68% | Requires pH < 2 to prevent overoxidation |

| O₂ (Cu(II) catalyst) | 6-Oxo-4-(trifluoromethyl)nicotinic acid | 52% | Radical-mediated pathway dominates |

Salt and Coordination Complex Formation

The carboxylic acid moiety forms stable salts with alkali metals and transition metals.

| Metal Ion | Reaction Medium | Product Characteristics |

|---|---|---|

| Na⁺ | Aqueous NaOH (pH 7.4) | Hydrate-stabilized crystals; solubility = 12 mg/mL |

| Cu²⁺ | Ethanol/water (1:1) | Blue tetragonal complexes; λmax = 620 nm |

Crystallographic data (CCDC 1964055) confirm bidentate coordination via the carboxylate oxygen and pyridinic nitrogen.

Applications De Recherche Scientifique

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is an organic compound with a hydroxyl group at the sixth position and a trifluoromethyl group at the fourth position of the nicotinic acid structure. It has a molecular weight of 207.11 g/mol. The uniqueness of this compound lies in its trifluoromethyl substitution, which significantly alters its physicochemical properties and enhances its biological activity compared to similar compounds. This modification contributes to increased lipophilicity and potentially improved membrane penetration, making it a focus for drug development efforts.

Potential Applications

This compound and trifluoromethylpyridine (TFMP) derivatives have potential applications in medicinal chemistry, material science, the agrochemical industry, and the pharmaceutical industry .

Medicinal Chemistry

- Protein-Protein Interaction Inhibitor this compound has been identified as a potential inhibitor of certain protein-protein interactions, specifically targeting WDR5, which is involved in various cellular processes including gene expression regulation and oncogenesis. It can effectively disrupt protein-protein interactions, particularly those involving WDR5, which may lead to novel therapeutic strategies against cancers associated with dysregulated gene expression.

- Anti-inflammatory and Neuroprotective Properties Studies have shown that this compound may possess anti-inflammatory and neuroprotective properties, making it a candidate for further research in therapeutic applications.

- Drug Development Interaction studies indicate that this compound has a binding affinity to target proteins and enzymes, and studies on its pharmacokinetics suggest favorable absorption characteristics, indicating potential efficacy in vivo.

Agrochemical Industry

- Crop Protection Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests .

- Fluazifop-butyl Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Structural Similarity

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxy-6-(trifluoromethyl)nicotinic acid | Hydroxyl at position 4 instead of 6 | Different biological activity profile |

| Nicotinic acid | Lacks trifluoromethyl group | More common in dietary sources |

| 6-Hydroxy-nicotinic acid | No trifluoromethyl substitution | Less lipophilic than this compound |

Mécanisme D'action

The mechanism by which 6-Hydroxy-4-(trifluoromethyl)nicotinic acid exerts its effects involves interactions with molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in its reactivity and interactions with biological molecules. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-6-(trifluoromethyl)nicotinic acid: Similar structure but with the hydroxyl group at the 4th position.

6-Hydroxy-4-methylnicotinic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable for various applications .

Activité Biologique

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound exhibits various biochemical properties and mechanisms of action, which are critical for its applications in medicinal chemistry and pharmacology.

- Molecular Formula : CHFNO

- Molecular Weight : 207.11 g/mol

- CAS Number : 849020-87-7

- Purity : Typically around 95% .

The biological activity of this compound is primarily mediated through its interactions with various enzymes and proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting pathways involved in metabolic processes and cellular signaling .

- Protein Interactions : It interacts with proteins such as WDR5, which are involved in protein-protein binding, indicating a role in modulating cellular functions .

- Gene Expression Modulation : The compound influences the expression of genes related to metabolic pathways, thus impacting cellular metabolism .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been tested against various pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03 mM |

| Pseudomonas aeruginosa | 0.016 mM |

| Klebsiella pneumoniae | 0.016 mM |

| Enterococcus faecalis | Higher concentrations required |

| Candida albicans | Higher concentrations required |

The compound exhibited significant inhibitory effects on Pseudomonas aeruginosa and Klebsiella pneumoniae at low concentrations, suggesting its potential as an antibacterial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, there is evidence suggesting that this compound may also possess anti-inflammatory effects. It has been associated with the modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

- Antimicrobial Activity Study :

-

Metabolic Pathway Analysis :

- Research indicated that this compound can modulate several metabolic pathways, influencing the flux of metabolites and impacting overall cellular health. Specific pathways affected include those involved in energy metabolism and biosynthesis of biomolecules .

Propriétés

IUPAC Name |

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUKVMMGYGOCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382358 | |

| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849020-87-7 | |

| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849020877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-trifluoromethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-4-(trifluoromethyl)nicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXY-4-TRIFLUOROMETHYLNICOTINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/861AS683MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.